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Compound of Interest

Compound Name: Dihydroquinidine

Cat. No.: B8771983 Get Quote

An In-depth Technical Guide on Dihydroquinidine for Researchers, Scientists, and Drug

Development Professionals

Introduction
Dihydroquinidine, also known as hydroquinidine, is a cinchona alkaloid and a close structural

analog of quinidine. It is a stereoisomer of dihydroquinine. This document provides a detailed

overview of its chemical properties, pharmacological activities, and applications in asymmetric

synthesis, with a focus on providing practical information for laboratory use.

Physicochemical Properties
Dihydroquinidine is a white or nearly white crystalline powder.[1] Its key physicochemical

properties are summarized in the table below.
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Property Value Reference

CAS Number 1435-55-8 [1][2]

Molecular Formula C₂₀H₂₆N₂O₂ [2][3]

Molecular Weight 326.43 g/mol [3]

Melting Point 168.5 - 172 °C [1][4]

Appearance
White or almost white,

crystalline powder
[1]

Specific Rotation +226° (c=2 in ethanol) [4]

Solubility
Soluble in ethanol, DMSO, and

DMF. Low solubility in water.
[1][2]

Table 1: Physicochemical Properties of Dihydroquinidine

Solvent Solubility Reference

Dimethylformamide (DMF) 30 mg/mL [2]

Dimethyl sulfoxide (DMSO) 25 mg/mL [2]

Ethanol 1 mg/mL [2]

Water 0.31 g/L [5]

Table 2: Solubility of Dihydroquinidine in Various Solvents

Applications in Asymmetric Synthesis
Dihydroquinidine is widely utilized as a chiral ligand in asymmetric synthesis, most notably in

the Sharpless asymmetric dihydroxylation of alkenes.[4] Dihydroquinidine-derived ligands,

such as (DHQD)₂PHAL, are key components of the commercially available "AD-mix-β".[4] This

reagent facilitates the enantioselective synthesis of vicinal diols from prochiral olefins.

Sharpless Asymmetric Dihydroxylation: Catalytic Cycle
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The reaction proceeds via a catalytic cycle involving osmium tetroxide. The dihydroquinidine-

based chiral ligand coordinates to the osmium, creating a chiral environment that directs the

stereochemical outcome of the dihydroxylation.
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Catalytic cycle of the Sharpless asymmetric dihydroxylation.

Experimental Protocol: Sharpless Asymmetric
Dihydroxylation
This protocol is a general guideline for the asymmetric dihydroxylation of an alkene using AD-

mix-β.

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the

alkene (1 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).

Addition of AD-mix: To the stirring solution, add AD-mix-β (approximately 1.4 g per mmol of

alkene). The mixture will be biphasic and should be stirred vigorously at room temperature.

For less reactive alkenes, the reaction can be cooled to 0 °C.

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography

(TLC) or gas chromatography (GC). Reactions are typically complete within 6 to 24 hours.
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Quenching: Once the reaction is complete, add solid sodium sulfite (1.5 g) and continue

stirring for one hour.

Workup: Add ethyl acetate (10 mL) and stir. The layers will separate. If the layers are difficult

to separate, add a small amount of brine.

Extraction: Separate the aqueous and organic layers. Extract the aqueous layer with ethyl

acetate (3 x 10 mL).

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium

sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude

diol.

Purification: Purify the crude product by flash column chromatography on silica gel.

Pharmacological Properties and Mechanisms of
Action
Dihydroquinidine exhibits significant pharmacological activity, primarily as an antiarrhythmic

and more recently investigated as an anticancer agent.

Antiarrhythmic Activity
Dihydroquinidine is classified as a Class Ia antiarrhythmic agent.[6] Its mechanism of action

involves the blockade of voltage-gated ion channels in cardiomyocytes, which alters the

cardiac action potential.

Dihydroquinidine primarily blocks fast inward sodium channels (I_Na) and delayed rectifier

potassium channels (I_Kr and I_Ks).[7] The blockade of sodium channels slows the rate of

depolarization (Phase 0) of the cardiac action potential. The blockade of potassium channels

prolongs the repolarization phase (Phase 3), leading to an overall increase in the action

potential duration and the effective refractory period.[7]
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Mechanism of dihydroquinidine's antiarrhythmic action.

A comprehensive in vivo evaluation of antiarrhythmic drugs typically involves the following

steps:

Animal Model: An appropriate animal model is chosen (e.g., rat, guinea pig, rabbit, or dog).

Induction of Arrhythmia: Arrhythmia is induced through various methods, such as coronary

artery ligation to mimic myocardial infarction, or by administering arrhythmogenic agents like

aconitine or ouabain.

Drug Administration: Dihydroquinidine is administered, typically intravenously or orally, at

various doses.
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Monitoring: The electrocardiogram (ECG) is continuously monitored to assess changes in

heart rate, rhythm, and various ECG intervals (e.g., QT interval).

Data Analysis: The efficacy of dihydroquinidine is determined by its ability to suppress or

prevent the induced arrhythmias.

Anticancer Activity
Recent studies have highlighted the potential of dihydroquinidine as an anticancer agent,

demonstrating its ability to inhibit the proliferation of various cancer cell lines. The primary

mechanisms appear to be the induction of apoptosis (programmed cell death) and cell cycle

arrest.

Dihydroquinidine has been shown to induce apoptosis and cause cell cycle arrest in cancer

cells. While the precise signaling cascade is still under investigation, it is known to modulate

pathways that control cell survival and proliferation. This can involve the downregulation of anti-

apoptotic proteins (like Bcl-2) and the upregulation of pro-apoptotic proteins (like Bax), leading

to the activation of caspases. Furthermore, it can interfere with the progression of the cell cycle

by affecting the expression of cyclins and cyclin-dependent kinases (CDKs).
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Proposed signaling pathways for dihydroquinidine's anticancer activity.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a

measure of cell viability.

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well

in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified

atmosphere with 5% CO₂ to allow for cell attachment.[8]

Drug Treatment: Prepare a series of dilutions of dihydroquinidine in culture medium.

Remove the old medium from the wells and add 100 µL of the medium containing the various

concentrations of dihydroquinidine. Include a vehicle control (e.g., DMSO in medium).

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
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MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to

each well.[9]

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan

crystals by viable cells.[8]

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as

DMSO, to each well to dissolve the formazan crystals.[8]

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm

using a microplate reader.

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated

control cells. The IC₅₀ value (the concentration of drug that inhibits cell growth by 50%) can

be determined by plotting cell viability against the log of the drug concentration.

Experimental Workflow: In Vitro Anticancer Drug
Screening
The following diagram illustrates a typical workflow for the initial in vitro screening of a

compound like dihydroquinidine for anticancer activity.
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Workflow for in vitro anticancer screening of dihydroquinidine.

Conclusion
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Dihydroquinidine is a versatile molecule with significant applications in both synthetic organic

chemistry and pharmacology. Its role as a chiral ligand in asymmetric dihydroxylation is well-

established, providing a reliable method for the synthesis of chiral diols. Furthermore, its

activities as an antiarrhythmic and potential anticancer agent make it a compound of continuing

interest for drug development professionals. The detailed protocols and mechanistic diagrams

provided in this guide are intended to serve as a valuable resource for researchers working

with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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